molecular formula C15H24O B1605404 2-Methyl-4-tert-octylphenol CAS No. 2219-84-3

2-Methyl-4-tert-octylphenol

Cat. No.: B1605404
CAS No.: 2219-84-3
M. Wt: 220.35 g/mol
InChI Key: DYKCNMUCTREDMF-UHFFFAOYSA-N
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Description

2-Methyl-4-tert-octylphenol is an organic compound with the molecular formula C15H24O. It is a type of alkylphenol, which is a class of compounds known for their diverse industrial applications. This compound is characterized by a phenolic structure with a methyl group at the second position and a tert-octyl group at the fourth position on the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-4-tert-octylphenol typically involves the alkylation of phenol. One common method is the Friedel-Crafts alkylation, where phenol reacts with tert-octyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the yield and purity of the product. The use of advanced catalysts and optimized reaction conditions further enhances the efficiency of the industrial process.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-4-tert-octylphenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding hydroxy derivatives.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed: The major products formed from these reactions include quinones, hydroxy derivatives, and various substituted phenols, depending on the specific reagents and conditions used.

Scientific Research Applications

2-Methyl-4-tert-octylphenol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and polymers.

    Biology: The compound exhibits antibacterial properties and is studied for its potential use in antimicrobial formulations.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used as a stabilizer in the production of plastics and as an additive in lubricants and fuels.

Comparison with Similar Compounds

    4-tert-Octylphenol: Similar in structure but lacks the methyl group at the second position.

    4-Methyl-2-tert-butylphenol: Similar but with a tert-butyl group instead of a tert-octyl group.

    4-Methyl-2-tert-pentylphenol: Similar but with a tert-pentyl group.

Uniqueness: 2-Methyl-4-tert-octylphenol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both the methyl and tert-octyl groups enhances its hydrophobicity and stability, making it particularly useful in industrial applications.

Properties

IUPAC Name

2-methyl-4-(2,4,4-trimethylpentan-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O/c1-11-9-12(7-8-13(11)16)15(5,6)10-14(2,3)4/h7-9,16H,10H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYKCNMUCTREDMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(C)(C)CC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9062273
Record name 4-tert-Octyl-o-cresol (kent to verify)
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Molecular Weight

220.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2219-84-3
Record name 2-Methyl-4-tert-octylphenol
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Record name 2-Methyl-4-tert-octylphenol
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Record name 4-tert-Octyl-o-cresol
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Record name Phenol, 2-methyl-4-(1,1,3,3-tetramethylbutyl)-
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Record name 4-tert-Octyl-o-cresol (kent to verify)
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Record name 4-(1,1,3,3-tetramethylbutyl)-o-cresol
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Record name 2-METHYL-4-TERT-OCTYLPHENOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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